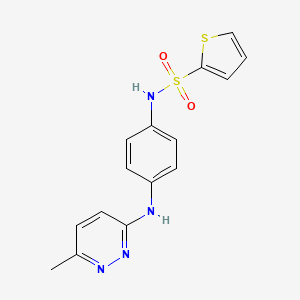

N-(4-((6-methylpyridazin-3-yl)amino)phenyl)thiophene-2-sulfonamide

Description

Properties

IUPAC Name |

N-[4-[(6-methylpyridazin-3-yl)amino]phenyl]thiophene-2-sulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14N4O2S2/c1-11-4-9-14(18-17-11)16-12-5-7-13(8-6-12)19-23(20,21)15-3-2-10-22-15/h2-10,19H,1H3,(H,16,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XSDSEBZHPJYBIU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN=C(C=C1)NC2=CC=C(C=C2)NS(=O)(=O)C3=CC=CS3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14N4O2S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

346.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

Common reagents used in the synthesis include palladium catalysts, boron reagents, and various organic solvents . The reaction conditions often require precise temperature control and the use of inert atmospheres to prevent unwanted side reactions .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar methods but optimized for higher yields and efficiency. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and scalability .

Chemical Reactions Analysis

Types of Reactions

N-(4-((6-methylpyridazin-3-yl)amino)phenyl)thiophene-2-sulfonamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents to form sulfoxides or sulfones.

Reduction: Reduction reactions can be performed using reducing agents like hydrogen gas in the presence of palladium catalysts.

Substitution: The compound can undergo substitution reactions, particularly at the thiophene ring, using electrophilic or nucleophilic reagents.

Common Reagents and Conditions

Common reagents used in these reactions include hydrogen gas, palladium catalysts, and various organic solvents. The reaction conditions often require specific temperatures and pressures to achieve the desired products .

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation can lead to the formation of sulfoxides or sulfones, while reduction can yield the corresponding amines .

Scientific Research Applications

Scientific Research Applications

1. Chemistry

- Building Block for Synthesis : The compound serves as a versatile building block in organic synthesis, facilitating the creation of more complex molecules. Its unique functional groups allow for various chemical transformations, including coupling reactions and modifications to enhance activity or selectivity.

2. Biology

- Biological Activity : Research indicates that N-(4-((6-methylpyridazin-3-yl)amino)phenyl)thiophene-2-sulfonamide exhibits potential antimicrobial and anticancer properties. Studies have demonstrated its ability to inhibit specific enzymes and cellular pathways associated with disease progression.

- Antioxidant Properties : Preliminary investigations suggest that this compound may possess antioxidant capabilities, which are crucial for protecting cells from oxidative stress linked to various diseases, including cancer and neurodegenerative disorders.

3. Medicine

- Therapeutic Applications : The compound is being investigated for its potential therapeutic applications in treating diseases such as cancer and infections. Its mechanism of action involves binding to specific molecular targets, modulating their activity to exert biological effects .

- Inhibitory Activity : Studies have shown that derivatives of this compound can inhibit key enzymes involved in metabolic pathways, indicating potential use in managing conditions like diabetes and hypertension .

Case Studies

Mechanism of Action

The mechanism of action of N-(4-((6-methylpyridazin-3-yl)amino)phenyl)thiophene-2-sulfonamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other sulfonamide derivatives and thiophene-based molecules. Examples include:

- N-(4-((6-methylpyridazin-3-yl)amino)phenyl)thiophene-2-carboxamide

- N-(4-methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl)-4-((4

Uniqueness

N-(4-((6-methylpyridazin-3-yl)amino)phenyl)thiophene-2-sulfonamide is unique due to its specific combination of a thiophene ring and a sulfonamide group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Biological Activity

N-(4-((6-methylpyridazin-3-yl)amino)phenyl)thiophene-2-sulfonamide is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, including mechanisms of action, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The compound's structure includes a thiophene ring, a pyridazine moiety, and a sulfonamide group. Its molecular formula is , with a molecular weight of 310.38 g/mol. The presence of these functional groups suggests potential interactions with various biological targets.

Antioxidant Activity

Preliminary studies suggest that this compound may possess antioxidant properties. Antioxidants are crucial in protecting cells from oxidative stress, which is linked to various diseases, including cancer and neurodegenerative disorders.

Antimicrobial Activity

Research indicates that compounds with similar structures exhibit antimicrobial properties. For instance, the sulfonamide group is known for its antibacterial effects. Further investigation into this compound could reveal its efficacy against specific bacterial strains.

Case Studies and Research Findings

- In Vitro Studies : In vitro assays have demonstrated that compounds with similar structural motifs can inhibit the growth of cancer cell lines. For example, a related compound showed IC50 values in the micromolar range against various tumor cell lines, indicating potential anticancer activity .

- Synthetic Pathways : The synthesis of this compound can be achieved through multiple routes that allow for the incorporation of diverse functional groups, enhancing its biological profile .

- Comparative Analysis : A comparative study highlighted that thiophene derivatives often outperform other classes of compounds in terms of cytotoxicity against certain cancer types . This positions this compound as a promising candidate for further development.

Potential Applications

Given its structural features and preliminary biological activities, this compound could have applications in:

- Cancer Therapy : Targeting specific cancer pathways through enzyme inhibition or receptor modulation.

- Antimicrobial Agents : Developing new treatments for bacterial infections resistant to current antibiotics.

Summary Table of Biological Activities

Q & A

Basic Research Questions

Q. What are the established synthetic routes for N-(4-((6-methylpyridazin-3-yl)amino)phenyl)thiophene-2-sulfonamide, and how can reaction conditions be optimized for yield and purity?

- Methodology :

- Step 1 : Prepare the pyridazine precursor (6-methylpyridazin-3-amine) via nucleophilic substitution or condensation reactions. Use triethylamine as a catalyst in dichloromethane or ethanol under reflux (60–80°C) to enhance reactivity .

- Step 2 : Couple the pyridazine moiety to a 4-aminophenyl intermediate via Buchwald-Hartwig amination or Ullmann coupling. Optimize palladium-based catalysts (e.g., Pd(OAc)₂) with ligands like Xantphos in toluene at 110°C .

- Step 3 : Introduce the thiophene-2-sulfonamide group through sulfonylation. React thiophene-2-sulfonyl chloride with the coupled intermediate in dry THF at 0–5°C to minimize side reactions. Purify via column chromatography (silica gel, hexane/ethyl acetate gradient) .

- Key Considerations : Monitor reaction progress using TLC and adjust solvent polarity (e.g., DMF for solubility issues). Final yields typically range from 45–65% after recrystallization .

Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound?

- Techniques :

- NMR Spectroscopy : Use - and -NMR in DMSO-d₆ to confirm regiochemistry of the pyridazine and sulfonamide groups. Key signals: pyridazine C-H (~δ 8.2–8.5 ppm), sulfonamide protons (~δ 10.2 ppm) .

- Mass Spectrometry (HRMS) : Validate molecular weight (expected [M+H]⁺: ~407.1 Da) and fragmentation patterns to confirm structural integrity .

- X-ray Crystallography : Resolve crystal packing and hydrogen-bonding networks (e.g., O—H···N interactions). Use a Stoe IPDS diffractometer with Mo-Kα radiation (λ = 0.71073 Å) for high-resolution data .

Q. What preliminary biological assays are recommended to evaluate its therapeutic potential?

- Assays :

- Kinase Inhibition Screening : Test against CDK2/Cyclin E or EGFR using ADP-Glo™ assays. IC₅₀ values <1 µM suggest strong inhibitory activity .

- Cytotoxicity Profiling : Use MTT assays on cancer cell lines (e.g., MCF-7, HeLa) with cisplatin as a positive control. Compare dose-response curves for selectivity .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies guide the optimization of this compound’s bioactivity?

- SAR Strategies :

- Modify Substituents : Replace the 6-methyl group on pyridazine with electron-withdrawing groups (e.g., -CF₃) to enhance target binding. Assess changes in IC₅₀ using SPR-based binding assays .

- Sulfonamide Linker Variation : Substitute thiophene-2-sulfonamide with triazole or oxadiazole sulfonamides. Evaluate solubility via shake-flask method (logP <3.0 preferred) .

Q. How should researchers resolve contradictions between in vitro potency and in vivo pharmacokinetic data?

- Approach :

- Solubility-Permeability Balance : If high in vitro potency (IC₅₀ <100 nM) conflicts with poor oral bioavailability, employ lipidic nanoemulsions or PEGylation to improve absorption .

- Metabolic Stability : Conduct microsomal stability assays (human liver microsomes). If rapid clearance is observed (t₁/₂ <30 min), introduce deuterium at metabolically labile sites .

Q. What computational methods are effective for predicting target binding modes?

- Methods :

- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to dock the compound into CDK2 (PDB: 1H1P). Prioritize poses with hydrogen bonds to Glu81 and Leu83 .

- MD Simulations : Run 100-ns simulations in GROMACS to assess binding stability. Root-mean-square deviation (RMSD) <2.0 Å indicates stable interactions .

Q. What strategies mitigate poor aqueous solubility without compromising activity?

- Solutions :

- Prodrug Design : Synthesize phosphate or glycoside prodrugs. Hydrolyze in PBS (pH 7.4) and quantify release via HPLC .

- Co-crystallization : Screen co-formers (e.g., succinic acid) to create salts. Use DSC/TGA to confirm stability .

Q. How can stability under physiological conditions be systematically evaluated?

- Protocol :

- Forced Degradation : Expose to 0.1 M HCl (gastric pH), 0.1 M NaOH (intestinal pH), and UV light (ICH Q1B guidelines). Monitor degradation products via LC-MS .

- Long-Term Storage : Store lyophilized powder at -80°C under argon. Assess purity annually via HPLC (≥95% threshold) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.